![molecular formula C24H14FN3O4 B2992962 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1207012-63-2](/img/structure/B2992962.png)
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and material sciences This compound features multiple functional groups, including an isoquinoline core, a fluorophenyl group, a benzodioxolyl moiety, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the preparation of the individual fragments which are then coupled under specific conditions. One common route includes the following steps:
Preparation of 3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole: : This intermediate can be synthesized from the corresponding benzo[d][1,3]dioxole derivative and hydrazine through a cyclization reaction forming the oxadiazole ring.
Preparation of 2-(3-Fluorophenyl)isoquinolin-1(2H)-one: : This component is synthesized via the Pictet-Spengler reaction or through a cyclodehydration of the appropriate amide precursor.
Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the isoquinoline derivative using a coupling agent such as DCC (Dicyclohexylcarbodiimide) under reflux conditions.
Industrial Production Methods: Industrial production might scale these reactions up using continuous flow reactors for improved yield and efficiency. Optimized parameters such as temperature, pressure, and reaction time are crucial for minimizing by-products and achieving high-purity outputs.
化学反应分析
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation and Reduction: : Given the presence of multiple aromatic systems, it can participate in redox reactions where specific functional groups are targeted.
Substitution Reactions: : Halogen exchange or nucleophilic aromatic substitution can occur at the fluorophenyl group.
Coupling Reactions: : The compound’s functional groups can engage in coupling reactions, particularly at the oxadiazole and isoquinoline moieties.
Oxidizing Agents: : Such as KMnO₄ for selective oxidation.
Reducing Agents: : Like LiAlH₄ for the reduction of nitro to amine groups.
Bases and Catalysts: : NaOH, K₂CO₃, Pd catalysts for substitution and coupling reactions.
Major Products: The major products depend on the specific reaction, but typically include modified derivatives with altered functional groups while maintaining the core structure.
科学研究应用
Chemistry and Material Sciences: In chemistry, 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is explored for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine: This compound shows promise in medicinal chemistry as a potential candidate for drug development, particularly in targeting certain enzymes or receptors due to its complex structure which can enhance binding specificity and efficacy.
Industrial Applications: Its structural complexity also lends itself to applications in organic electronics and photovoltaics, where materials with diverse functional groups are sought after for their electronic properties.
作用机制
Molecular Targets and Pathways: The exact mechanism of action depends on the context of its application. In medicinal research, the compound may act by interacting with specific enzymes or receptors, altering their activity. The oxadiazole and isoquinoline groups are particularly noteworthy for their potential bioactivity, which can disrupt or modulate biological pathways.
相似化合物的比较
Similar Compounds:
3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dihydroxyphenyl)isoquinoline: : Another complex isoquinoline derivative with distinct substituents.
4-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorophenyl)isoquinolin-1(2H)-one: : Similar backbone with varied substituents.
2-(3-fluorophenyl)-4-(benzo[d][1,3]dioxol-5-yl)-3-phenyl-1,2,4-oxadiazole: : A close relative with differences in the functional group arrangement.
Uniqueness: The uniqueness of 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one lies in its precise combination of functional groups, which confer a balance of stability, reactivity, and potential bioactivity that is not easily found in other similar compounds.
This detailed exploration captures the essential aspects of this fascinating compound, shedding light on its synthesis, reactions, applications, and comparative uniqueness.
属性
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14FN3O4/c25-15-4-3-5-16(11-15)28-12-19(17-6-1-2-7-18(17)24(28)29)23-26-22(27-32-23)14-8-9-20-21(10-14)31-13-30-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUNTRCPZVCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)
![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992880.png)
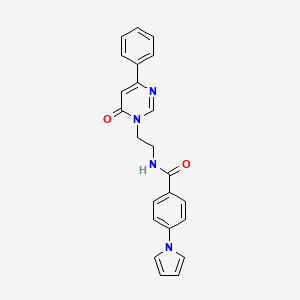
![2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-5-methylpyrazol-3-ol](/img/structure/B2992883.png)
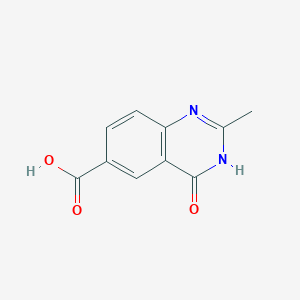
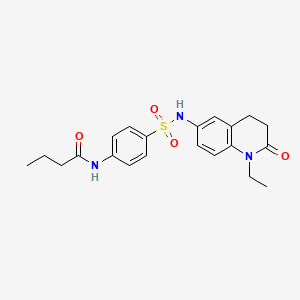
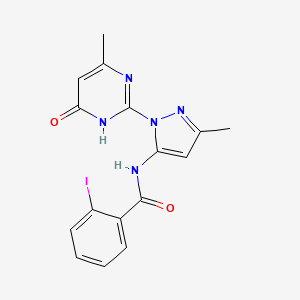
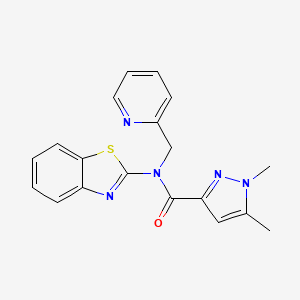
![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2992894.png)
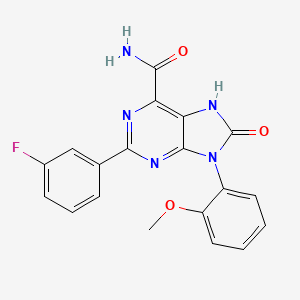
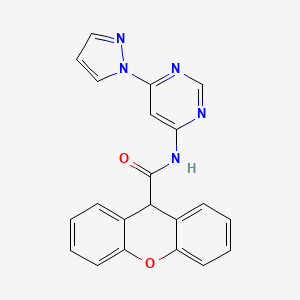
![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)
![6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2992902.png)
